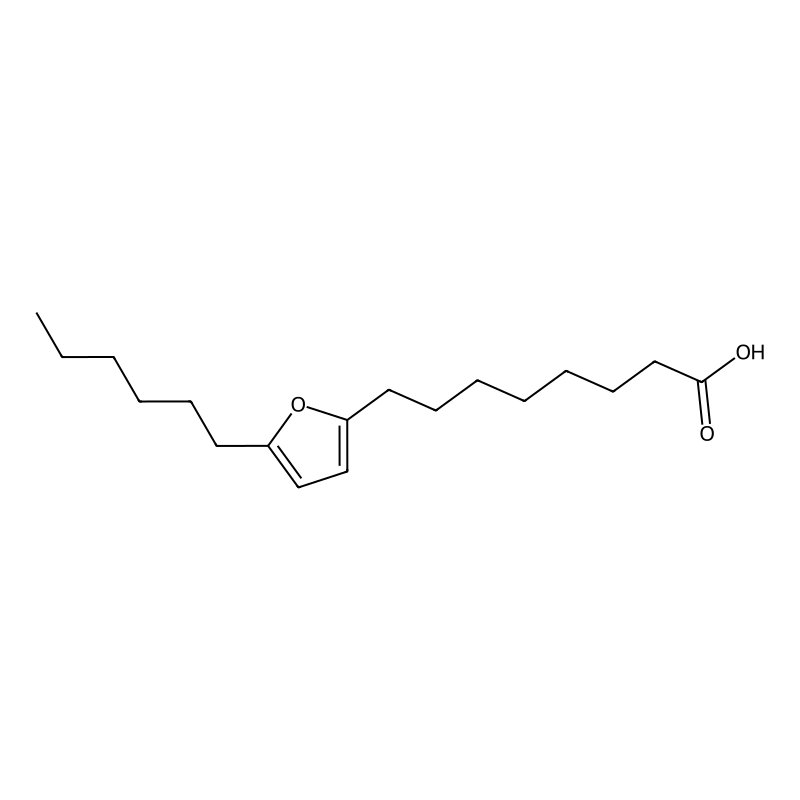

8-(5-Hexylfuran-2-yl)octanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Biomolecule Applications:

-(5-Hexylfuran-2-yl)octanoic acid (8-(5-HF)-OA) possesses structural features of both fatty acids and furans, making it a potential candidate for research in various biomolecule applications. Its amphiphilic nature, with a hydrophobic tail and a hydrophilic head group, allows it to interact with both water and lipids, potentially enabling roles in:

- Membrane studies: 8-(5-HF)-OA could be used as a probe to study membrane structure and function due to its ability to partition between the hydrophobic core and hydrophilic interfaces of membranes [].

- Protein-lipid interactions: The molecule's ability to interact with both proteins and lipids suggests potential applications in studying protein-lipid interactions, crucial for various cellular processes [].

Drug Delivery Systems:

The unique structure of 8-(5-HF)-OA has sparked interest in its potential use as a building block in designing novel drug delivery systems. Its amphiphilic properties could enable it to self-assemble into various nanostructures, such as micelles or liposomes, which can encapsulate and deliver drugs to specific targets in the body [].

Research Tool for Understanding Biological Processes:

8-(5-HF)-OA's structural similarity to certain natural products has made it a valuable research tool for studying various biological processes. It can serve as a model compound to investigate the biological effects of structurally related natural products with potential therapeutic applications [].

8-(5-Hexylfuran-2-yl)octanoic acid is a compound characterized by its unique structure, which includes a furan ring substituted with a hexyl group at the 5-position and an octanoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 294.43 g/mol. This compound belongs to a class of fatty acids known as furan fatty acids, which have garnered attention due to their potential health benefits and unique properties in various applications, particularly in food science and nutrition .

There is no current research available on the specific mechanism of action of 8-(5-hexylfuran-2-yl)octanoic acid. However, the presence of the furan ring suggests potential for various biological activities, depending on its interaction with other molecules within a biological system []. Further research is needed to explore this area.

- Wear gloves and eye protection when handling.

- Ensure proper ventilation when working with the compound.

- Dispose of waste according to appropriate chemical waste disposal regulations.

The chemical behavior of 8-(5-Hexylfuran-2-yl)octanoic acid is influenced by its functional groups. Key reactions include:

- Esterification: This compound can undergo esterification to form esters with alcohols, which is commonly utilized in food chemistry for flavoring and preservation.

- Oxidation: The furan ring may participate in oxidation reactions, leading to the formation of various oxidation products, which can affect the stability and flavor profile of food products containing this compound .

- Hydrogenation: The double bonds in the furan structure can be hydrogenated, altering its reactivity and potential applications.

Research indicates that 8-(5-Hexylfuran-2-yl)octanoic acid exhibits significant biological activities. Notably:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects: Some studies suggest that this compound may reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

- Antimicrobial Activity: Preliminary findings indicate potential antimicrobial properties against various pathogens, contributing to its interest in food preservation and safety .

The synthesis of 8-(5-Hexylfuran-2-yl)octanoic acid can be achieved through several methods:

- Furan Synthesis: The initial step often involves the synthesis of the furan ring from suitable precursors, such as pentanols or hexanols.

- Alkylation: The introduction of the hexyl group can be performed via alkylation reactions using hexyl halides.

- Carboxylic Acid Formation: The final step typically involves the formation of the octanoic acid moiety through carboxylation or direct coupling with octanoic acid derivatives .

8-(5-Hexylfuran-2-yl)octanoic acid has various applications:

- Food Industry: It is used as a flavoring agent and preservative due to its antioxidant and antimicrobial properties.

- Nutraceuticals: Its potential health benefits make it a candidate for inclusion in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.

- Cosmetics: The compound may also find applications in cosmetic formulations due to its skin-beneficial properties .

Several compounds share structural similarities with 8-(5-Hexylfuran-2-yl)octanoic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic acid | C19H32O3 | Contains a methyl group; known for higher antioxidant activity. |

| 11-(3,4-dimethyl-5-pentylfuran-2-yl)-undecanoic acid | C21H36O3 | Longer carbon chain; exhibits unique flavor profiles. |

| 7,10-Epoxyoctadeca-7,9-dienoic acid | C18H30O3 | Epoxide structure; noted for strong anti-inflammatory properties. |

The uniqueness of 8-(5-Hexylfuran-2-yl)octanoic acid lies in its specific combination of furan and fatty acid components, which contribute to its distinctive biological activities and applications not fully replicated by other furan fatty acids .

Molecular Structure and Formula (C18H30O3)

8-(5-Hexylfuran-2-yl)octanoic acid is a heterocyclic fatty acid characterized by its unique molecular structure that incorporates both a furan ring system and a linear carboxylic acid chain [2]. The compound possesses the molecular formula C18H30O3, indicating the presence of 18 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms within its structure [2] [3]. The systematic name reflects the structural organization: an octanoic acid chain (8-carbon carboxylic acid) connected to a furan ring that bears a hexyl substituent at the 5-position [2].

The molecular architecture consists of three distinct structural components: a five-membered furan heterocycle containing one oxygen atom, a six-carbon alkyl chain (hexyl group) attached to the furan ring at position 5, and an eight-carbon carboxylic acid chain connected to the furan ring at position 2 [2] [23]. This compound belongs to the class of furan fatty acids, which are heterocyclic fatty acids containing a central furan moiety with carboxylalkyl and alkyl substituents [23] [25].

The InChI representation of the compound is InChI=1S/C18H30O3/c1-2-3-4-8-11-16-14-15-17(21-16)12-9-6-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20), while the SMILES notation is CCCCCCC1=CC=C(CCCCCCCC(=O)O)O1 [2] [7]. The compound is also known by several synonymous names, including Furocarpic acid and 5-Hexyl-2-furanoctanoic acid [2] [4].

Physical and Chemical Properties

Molecular Weight and Physical State

The molecular weight of 8-(5-Hexylfuran-2-yl)octanoic acid is 294.4 grams per mole, as determined through computational methods [2] [3]. The exact mass of the compound is 294.21949481 Da, with a monoisotopic mass of 294.21949481 Da [2] [3]. These precise mass measurements are critical for analytical identification and quantification purposes.

The physical state of 8-(5-Hexylfuran-2-yl)octanoic acid at room temperature has not been explicitly documented in available literature. However, based on the structural similarity to octanoic acid, which exists as a liquid at 20°C with a melting point of 15°C [20], and considering the extended alkyl chain length in the furan fatty acid derivative, the compound is expected to exist as a viscous liquid or semi-solid at ambient conditions.

Solubility Profile

The solubility characteristics of 8-(5-Hexylfuran-2-yl)octanoic acid are influenced by its amphiphilic nature, possessing both hydrophobic alkyl chains and a hydrophilic carboxylic acid functional group . The compound exhibits a calculated XLogP3-AA value of 5.9, indicating high lipophilicity and limited water solubility [2] [3]. This high partition coefficient suggests that the compound preferentially dissolves in non-polar organic solvents rather than aqueous media.

The topological polar surface area is calculated to be 50.4 Ų, which influences the compound's permeability and solubility properties [2] [3]. The presence of three hydrogen bond acceptors and one hydrogen bond donor contributes to the compound's interaction with polar solvents [2] [3]. The extended hydrocarbon chains (totaling 14 carbon atoms in the alkyl portions) dominate the solubility behavior, rendering the compound largely hydrophobic despite the presence of the carboxylic acid group.

Stability Characteristics

Furan fatty acids, including 8-(5-Hexylfuran-2-yl)octanoic acid, are characterized as reactive compounds that are susceptible to various forms of degradation [25]. The compound is easily oxidizable through photooxidation, autoxidation, or enzymatic processes catalyzed by lipoxygenase-1 [25]. This instability is primarily attributed to the electron-rich furan ring system, which is prone to oxidative attack.

Research has demonstrated that dimethyl furan fatty acids degrade faster than monomethyl ones during oxidation processes, and both types degrade more rapidly than tocopherols [28]. The degradation kinetics of furan fatty acids are influenced by the presence of antioxidants and the specific environmental conditions, including temperature, light exposure, and oxygen availability [28]. The stability of 8-(5-Hexylfuran-2-yl)octanoic acid would be expected to follow similar patterns, with the furan ring serving as the primary site of oxidative degradation.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 8-(5-Hexylfuran-2-yl)octanoic acid through the analysis of hydrogen and carbon environments within the molecule [32]. The furan ring protons typically appear in the aromatic region of the 1H NMR spectrum, with characteristic chemical shifts for the furan C-H protons at positions 3 and 4 of the ring [34]. The extensive aliphatic chain regions, including both the hexyl substituent and the octanoic acid chain, produce complex multiplets in the aliphatic region of the spectrum.

Advanced NMR techniques, including two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy), have been employed to analyze structural features of furan fatty acids [34]. These techniques can provide information about spatial relationships between different parts of the molecule and confirm the stereochemical configuration around double bonds when present [34]. The carboxylic acid proton typically appears as a broad signal that may be exchangeable with deuterium oxide.

Mass Spectrometry

Mass spectrometry serves as a powerful analytical tool for the identification and quantification of 8-(5-Hexylfuran-2-yl)octanoic acid [9] [32]. The molecular ion peak appears at m/z 294, corresponding to the molecular weight of the compound [2]. Fragmentation patterns in electron ionization mass spectrometry provide structural information through the loss of characteristic fragments from the molecule.

Gas chromatography coupled with tandem mass spectrometry (GC-TQ/MS) has been specifically developed for the targeted quantitation of furan fatty acids in complex matrices [9]. The technique utilizes multiple reaction monitoring modes to achieve high sensitivity and selectivity [32]. Charge-reversal derivatization methods have been developed to improve detection sensitivity, with some approaches achieving more than 2,000-fold improvement in sensitivity compared to non-derivatized samples [32].

Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC/ESI/MS/MS) has demonstrated higher detection sensitivity than traditional GC/MS methods for furan fatty acid analysis [32]. The limit of quantitation for GC/MS analysis in full-scan mode has been established at 10 μM [32].

Infrared Spectroscopy

Infrared spectroscopy provides information about the functional groups present in 8-(5-Hexylfuran-2-yl)octanoic acid through the analysis of characteristic vibrational frequencies [12]. The carboxylic acid functional group exhibits characteristic absorption bands, including a broad O-H stretch typically appearing between 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹ [12]. The furan ring system contributes specific C-H stretching vibrations in the aromatic region and C=C stretching vibrations characteristic of the conjugated ring system.

The extensive aliphatic chains in the molecule produce strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region, along with corresponding bending vibrations in the fingerprint region [12]. The C-O stretching vibrations from both the furan ring oxygen and the carboxylic acid group appear in the 1000-1300 cm⁻¹ region, providing additional structural confirmation.

Chemical Reactivity

Furan Ring Reactivity

The furan ring in 8-(5-Hexylfuran-2-yl)octanoic acid exhibits characteristic reactivity patterns associated with electron-rich heterocyclic systems [14] [15]. The furan ring is susceptible to electrophilic aromatic substitution reactions, with preferential attack occurring at the 2- and 5-positions due to the electron-donating effect of the oxygen atom [15]. The ring can undergo Diels-Alder reactions, acting as a diene component with appropriate dienophiles to form complex bridged ring systems [15].

Oxidative transformations of the furan ring represent a major metabolic pathway, potentially leading to the formation of reactive intermediates [14]. The oxidation of furan rings can generate electrophilic species such as epoxides or cis-enediones, depending on the substitution pattern and reaction conditions [14]. These reactive metabolites can interact with cellular nucleophiles, including proteins and nucleic acids [14].

Acid-catalyzed ring opening reactions can occur under specific conditions, with protonation at the carbon atoms of the furan ring leading to ring cleavage [18]. The mechanism involves initial protonation followed by nucleophilic attack by water molecules, ultimately resulting in the formation of linear aldehydic products [18].

Carboxylic Acid Group Reactions

The carboxylic acid functional group in 8-(5-Hexylfuran-2-yl)octanoic acid undergoes typical reactions associated with carboxylic acids [16] [19]. Fischer esterification reactions can occur with alcohols under acidic conditions to form ester derivatives [16]. The carboxylic acid can be converted to acid chlorides through reaction with thionyl chloride, providing access to a range of acyl derivatives [16].

Amide formation can be achieved through direct reaction with amines, although heating above 100°C is typically required to drive off water and complete the reaction [16]. Alternative coupling methods using activating agents such as dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation under milder conditions [16]. The carboxylic acid group can also undergo reduction reactions to form primary alcohols when treated with appropriate reducing agents [19].

Decarboxylation reactions may occur under specific conditions, particularly in the presence of heat or catalysts, leading to the loss of carbon dioxide and formation of the corresponding hydrocarbon [19]. Alpha-halogenation reactions can introduce halogen substituents at the position adjacent to the carbonyl group through reaction with diatomic halogens [19].

Oxidation-Reduction Behavior

The oxidation-reduction behavior of 8-(5-Hexylfuran-2-yl)octanoic acid is primarily governed by the furan ring system, which serves as an electron-rich center susceptible to oxidative attack [17] [25]. Furan fatty acids have been proposed to function as scavengers of reactive oxygen species, including singlet oxygen and lipid peroxyl radicals [17]. This scavenging activity results in the consumption of the furan fatty acid through oxidative processes.

Research has demonstrated that furan fatty acids can react with singlet oxygen, leading to their degradation in a time-dependent manner [17]. The proposed mechanism involves direct interaction between the furan ring and singlet oxygen, resulting in ring opening and subsequent degradation [17]. This reactivity pattern suggests that 8-(5-Hexylfuran-2-yl)octanoic acid could serve a protective role against oxidative stress in biological systems.

The compound may also undergo autoxidation processes in the presence of molecular oxygen, particularly under conditions that promote radical formation [25]. The rate of oxidation is influenced by environmental factors such as temperature, light exposure, and the presence of metal catalysts or other pro-oxidant species [25] [28]. The oxidative degradation products may include various aldehydic and ketonic compounds resulting from furan ring cleavage and subsequent rearrangement reactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₀O₃ | [2] [3] |

| Molecular Weight | 294.4 g/mol | [2] [3] |

| Exact Mass | 294.21949481 Da | [2] [3] |

| XLogP3-AA | 5.9 | [2] [3] |

| Hydrogen Bond Donors | 1 | [2] [3] |

| Hydrogen Bond Acceptors | 3 | [2] [3] |

| Rotatable Bonds | 13 | [2] [3] |

| Topological Polar Surface Area | 50.4 Ų | [2] [3] |

| Heavy Atom Count | 21 | [2] [3] |

8-(5-Hexylfuran-2-yl)octanoic acid represents a significant member of the furan fatty acid family, demonstrating a diverse distribution pattern across marine, terrestrial, and microbial environments. This heterocyclic fatty acid, characterized by its unique furan ring structure with hexyl and octanoic acid substituents, occurs naturally in various biological systems where it serves important physiological functions.

Marine Sources

Marine environments represent the most significant natural reservoir of 8-(5-Hexylfuran-2-yl)octanoic acid, with the compound being extensively distributed across various marine organisms and ecosystems [1] [2] [3]. The marine occurrence of this furan fatty acid demonstrates remarkable diversity in both concentration and functional significance across different species and tissues.

Fish Liver and Oils

Fish liver tissues constitute the primary and most concentrated source of 8-(5-Hexylfuran-2-yl)octanoic acid in marine environments [2] [4]. Research conducted on freshwater fish species has revealed that furan fatty acids, including 8-(5-Hexylfuran-2-yl)octanoic acid, have been identified in the livers and testicular tissues of twenty different species representing nine distinct families of male freshwater fish [2]. The compound demonstrates particularly high concentrations in liver cholesterol esters, where it can constitute a major component of the total lipid fraction [2] [4].

The distribution pattern in fish liver shows remarkable specificity, with furan fatty acids being found predominantly in cholesterol esters, followed by triglycerides, and finally phospholipids in decreasing order of concentration [2] [4]. In liver lipids, 8-(5-Hexylfuran-2-yl)octanoic acid and related furan fatty acids can account for up to five percent of total lipids, with concentrations varying significantly between species and environmental conditions [3] [5].

Nutritional status plays a crucial role in determining the concentration of 8-(5-Hexylfuran-2-yl)octanoic acid in fish liver tissues. Research has demonstrated that starved cod specimens showed dramatically elevated proportions of furan fatty acids, rising from typical levels of approximately one percent to remarkable concentrations of thirty-four and forty-eight percent respectively [6]. This dramatic increase during periods of nutritional stress suggests that these compounds may serve as important energy reserves or protective agents during challenging physiological conditions.

Commercial fish oils typically contain 8-(5-Hexylfuran-2-yl)octanoic acid at concentrations around one percent of total lipids [7] [6]. However, significant variations occur depending on the source species, processing methods, and seasonal factors. The compound has been identified in multiple commercial fish oil preparations, indicating its widespread occurrence in marine fish populations utilized for oil production [7].

Marine Invertebrates

Marine invertebrates represent another significant source of 8-(5-Hexylfuran-2-yl)octanoic acid, though generally at lower concentrations compared to fish tissues [3] [5]. Crustaceans, particularly crayfish, have been identified as containing this furan fatty acid primarily within their hepatopancreas tissues, where it occurs mainly in the cholesterol ester fraction with only trace amounts detected in triglycerides and phospholipids [3] [5].

Soft corals and other marine invertebrates have also been documented as sources of 8-(5-Hexylfuran-2-yl)octanoic acid and related furan fatty acids [3] [5]. The green-lipped mussel (Perna canaliculus) has been specifically studied for its furan fatty acid content, with these compounds being identified as important anti-inflammatory components [8]. The distribution within marine invertebrates appears to be closely related to their dietary intake and metabolic processing of these compounds from their food sources.

The occurrence in marine invertebrates demonstrates clear patterns related to their position in the marine food web. Species that feed on algae and other primary producers tend to accumulate higher concentrations of furan fatty acids, including 8-(5-Hexylfuran-2-yl)octanoic acid, as these compounds are transferred through the food chain [3] [5]. This bioaccumulation pattern indicates that marine invertebrates serve as important intermediate reservoirs in the transfer of these compounds to higher trophic levels.

Plant Sources

Terrestrial plant sources represent the original discovery context for 8-(5-Hexylfuran-2-yl)octanoic acid and continue to provide important insights into the natural distribution of this compound across different plant families and tissues [9] [4].

Vegetables and Fruits

The occurrence of 8-(5-Hexylfuran-2-yl)octanoic acid in vegetables and fruits has been documented across various plant families, though typically at lower concentrations compared to marine sources [8] [3]. Research has indicated that furan fatty acids, including 8-(5-Hexylfuran-2-yl)octanoic acid, are commonly found in green plants and various terrestrial vegetation [8] [5].

Vegetables belonging to different families have been identified as containing furan fatty acids, with the compounds often being associated with the plant's natural antioxidant defense systems [8]. The presence of these compounds in vegetable tissues appears to be related to their role in protecting polyunsaturated fatty acids from oxidative damage, particularly in photosynthetic tissues where reactive oxygen species are commonly generated [8] [10].

The concentration of 8-(5-Hexylfuran-2-yl)octanoic acid in vegetables and fruits varies significantly depending on the species, growing conditions, and developmental stage of the plant [8]. Leafy vegetables and fresh plant materials generally contain higher concentrations compared to processed or dried plant products, suggesting that these compounds may be sensitive to processing conditions and storage.

Seed Oils

Seed oils represent one of the most significant terrestrial sources of 8-(5-Hexylfuran-2-yl)octanoic acid, with the compound first being identified in the seed oil of Exocarpus cupressiformis from the Santalaceae family [9] [4]. This initial discovery established seed oils as important reservoirs of furan fatty acids in terrestrial ecosystems.

The Exocarpus cupressiformis seed oil served as the original source for the identification and characterization of 8-(5-Hexylfuran-2-yl)octanoic acid, which was initially described as 9,12-epoxy-octadeca-9,11-dienoic acid [9] [4]. This discovery in 1966 marked the beginning of systematic research into furan fatty acids and their distribution across different biological systems.

Research has indicated that various seed oils may contain 8-(5-Hexylfuran-2-yl)octanoic acid and related furan fatty acids, though the concentrations and specific homologs present vary significantly between different plant species [9] [8]. Soybean oil has been specifically studied for its furan fatty acid content, with several related compounds being identified in processed soy products [8].

The presence of furan fatty acids in seed oils appears to be related to their function as natural antioxidants, protecting the stored lipids from oxidative rancidity during seed storage and germination [8] [10]. This protective function makes them particularly valuable components of seed oil compositions, where they help maintain oil quality and extend shelf life.

Microbial Production

Microbial sources represent an important and increasingly recognized source of 8-(5-Hexylfuran-2-yl)octanoic acid, with various bacterial species demonstrating the ability to biosynthesis this compound under specific environmental conditions [8] [11] [10].

Marine bacteria, particularly Shewanella putrefaciens, have been identified as capable of biosynthesizing furan fatty acids, including compounds structurally related to 8-(5-Hexylfuran-2-yl)octanoic acid [8]. This bacterial biosynthesis represents a primary production pathway for these compounds in marine environments, contributing to their widespread distribution in marine ecosystems.

The photosynthetic bacterium Rhodobacter sphaeroides has been extensively studied for its ability to produce furan-containing fatty acids under stress conditions [10] [12]. Research has demonstrated that this bacterium can synthesize 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid and related compounds through specific biosynthetic pathways involving methylated diunsaturated fatty acid intermediates [10] [12].

Recent genomic studies have revealed that marine prokaryotes possess significant biosynthetic potential for producing novel secondary metabolites, including furan fatty acids [11]. The global analysis of marine prokaryotic genomes has identified numerous biosynthetic gene clusters that may be responsible for the production of furan fatty acids and related compounds [11].

Bacterial production of 8-(5-Hexylfuran-2-yl)octanoic acid appears to be closely linked to environmental stress responses and membrane adaptation mechanisms [10] [13]. Under conditions of oxidative stress, temperature variation, or nutrient limitation, bacterial cells may increase their production of furan fatty acids as protective agents for membrane lipids and cellular components [10] [13].

Environmental Distribution

The environmental distribution of 8-(5-Hexylfuran-2-yl)octanoic acid demonstrates its ubiquitous nature across various ecosystems, with the compound being detected in marine sediments, coastal environments, and aquaculture systems [14] [15] [3].

Marine sediments serve as important reservoirs for 8-(5-Hexylfuran-2-yl)octanoic acid, where the compound can accumulate through settling of organic matter and biological debris from the water column [11] [13]. Deep-sea sediments and coastal marine environments have been identified as containing trace to significant amounts of furan fatty acids, indicating their persistence in marine environments [13].

Aquaculture systems have provided unique insights into the environmental distribution and transfer of 8-(5-Hexylfuran-2-yl)octanoic acid [14] [15]. Research conducted on carp from zero discharge aquaculture systems revealed the presence of seven non-methylated furan fatty acids, with 8-(5-Hexylfuran-2-yl)octanoic acid being the dominant compound [14] [15]. This finding demonstrated that the source of furan fatty acids in fish is primarily dietary, derived from their feed rather than endogenous biosynthesis [14] [15].

The environmental distribution pattern indicates that 8-(5-Hexylfuran-2-yl)octanoic acid and related compounds are effectively transferred through food webs, from primary producers (algae and bacteria) to primary consumers (invertebrates) and subsequently to higher trophic levels (fish and marine mammals) [3] [5]. This bioaccumulation pattern ensures the widespread distribution of these compounds throughout marine ecosystems.

Environmental factors such as temperature, oxygen availability, and nutrient status significantly influence the distribution and concentration of 8-(5-Hexylfuran-2-yl)octanoic acid in different ecosystems [13]. Coastal marine environments with variable environmental conditions tend to show higher concentrations of these compounds, possibly due to increased stress-related production by marine organisms [13].